molecular formula C11H8N2OS2 B6040530 3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole

3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole

Cat. No. B6040530
M. Wt: 248.3 g/mol
InChI Key: HGMIBEJGDWVTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole, commonly known as TTX-7, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting subject for investigation, and its properties have been explored in various fields of study.

Scientific Research Applications

TTX-7 has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. TTX-7 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, TTX-7 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Mechanism of Action

The mechanism of action of TTX-7 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. TTX-7 has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation and apoptosis. Additionally, TTX-7 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
TTX-7 has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's effects, TTX-7 has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a neuroprotective effect, which may make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TTX-7 is its unique structure, which makes it an interesting subject for investigation. Additionally, TTX-7 has been shown to have a high degree of selectivity for certain enzymes and proteins, which may make it a useful tool for studying these targets. However, TTX-7 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of TTX-7. One area of interest is the development of TTX-7-based anticancer drugs. Additionally, TTX-7 may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Further research is needed to fully understand the mechanism of action of TTX-7 and to explore its potential applications in scientific research.

Synthesis Methods

The synthesis of TTX-7 involves a series of reactions that lead to the formation of the oxadiazole ring. One of the most common methods for synthesizing TTX-7 is through the reaction of 2-thienylacetonitrile with hydrazine hydrate, followed by the addition of thionyl chloride and sodium hydroxide. This method has been optimized to yield high purity and high yield of TTX-7.

properties

IUPAC Name

3-thiophen-2-yl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS2/c1-3-8(15-5-1)7-10-12-11(13-14-10)9-4-2-6-16-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMIBEJGDWVTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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